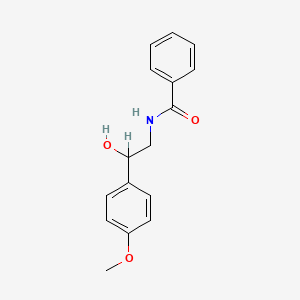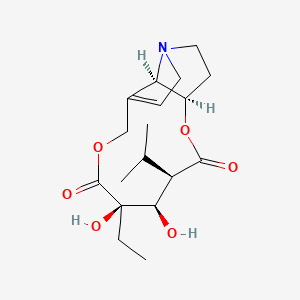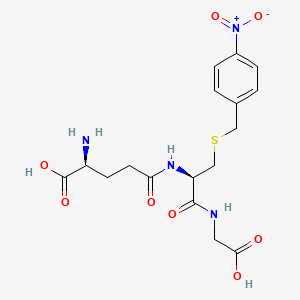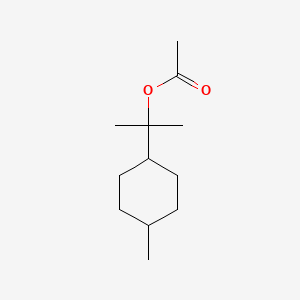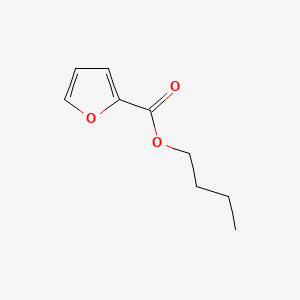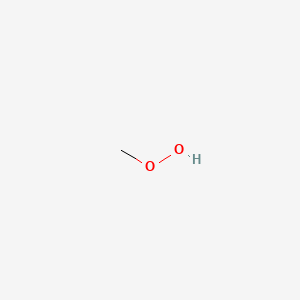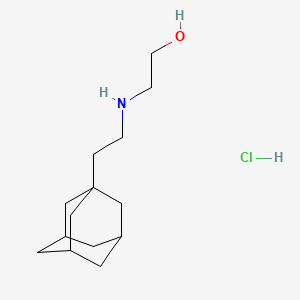
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE is a derivative of adamantane, a tricyclic cage compound with the formula C10H16.
Preparation Methods
The synthesis of 1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE typically involves the functionalization of adamantane through radical or carbocation intermediates. Industrial production methods often rely on pre-functionalized adamantyl substrates and may involve harsh conditions to achieve the necessary transformations .
Chemical Reactions Analysis
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include borane-THF complexes for reduction and various oxidizing agents for oxidative transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized adamantane derivatives with diverse functional groups such as alkenes, alkynes, and carbonyl groups .
Scientific Research Applications
Additionally, it has been explored for its use in nanomaterials and catalysis due to its unique structural and biological properties . The compound’s ability to undergo selective C-H functionalization makes it a valuable building block for the synthesis of various functionalized adamantane derivatives .
Mechanism of Action
The mechanism of action of 1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound’s structural properties allow it to interact with biological molecules, leading to its observed antiviral and neuroprotective effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE can be compared with other similar compounds such as amantadine, rimantadine, and memantine . These compounds share a similar adamantane core structure but differ in their functional groups and specific applications. For example, amantadine and rimantadine are primarily used as antiviral agents, while memantine is used for its neuroprotective properties . The unique functionalization of this compound distinguishes it from these other compounds and contributes to its specific properties and applications .
Properties
CAS No. |
14208-99-2 |
|---|---|
Molecular Formula |
C14H26ClNO |
Molecular Weight |
259.81 g/mol |
IUPAC Name |
2-[2-(1-adamantyl)ethylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C14H25NO.ClH/c16-4-3-15-2-1-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15-16H,1-10H2;1H |
InChI Key |
DIIMOZWYSXJOFG-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CCNCCO.Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNCCO.Cl |
Key on ui other cas no. |
14208-99-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


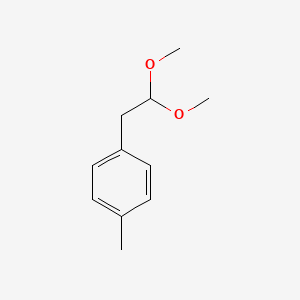
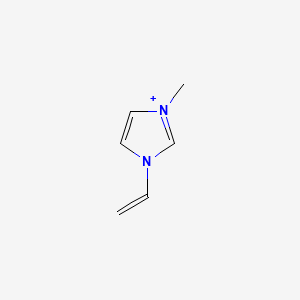
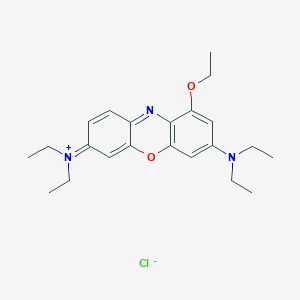
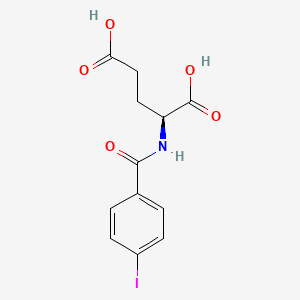
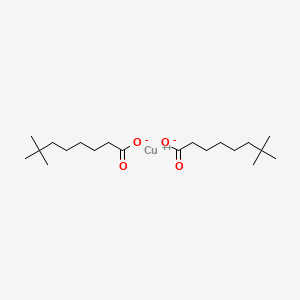
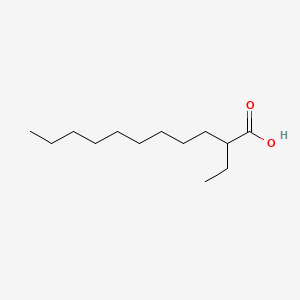
![Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine](/img/structure/B1604534.png)
